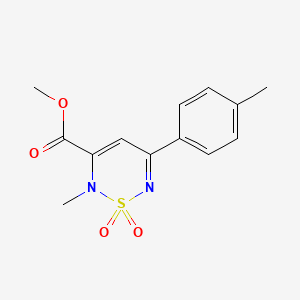![molecular formula C11H10N4O3 B4619374 1-methyl-3-[(2-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4619374.png)
1-methyl-3-[(2-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid
説明
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds, among other methods. For derivatives like 1-methyl-3-[(2-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid, specific synthesis routes may involve multistep reactions including functionalization, condensation, and cyclization processes. One study demonstrated the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide via reaction with diamines, showcasing a general approach to modifying the pyrazole core (Yıldırım et al., 2005).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using spectroscopic methods such as NMR, IR, and mass spectrometry, complemented by X-ray crystallography for solid-state analysis. These techniques provide detailed information about the electronic structure, functional groups, and three-dimensional conformation of the molecules. For instance, a study on pyrazole carboxylate esters described the crystal structure analysis and DFT calculations to understand the molecular geometry and electronic properties of the compounds (Shen et al., 2012).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, including nucleophilic substitution, condensation, and cyclization, allowing for the functionalization and synthesis of complex molecules. The reactivity of the pyrazole ring is significantly influenced by the nature of substituents, which can be manipulated to achieve desired chemical transformations. For example, reactions of pyrazole-3-carboxylic acid derivatives with diamines have been explored, revealing the versatility of these compounds in synthesizing novel heterocyclic structures (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and boiling point, are crucial for their practical applications. These properties are determined by the molecular structure, particularly the presence and positioning of functional groups. Physical characterization techniques include differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into the thermal stability and phase transitions of these compounds.
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are central to their chemistry and applications. Studies focusing on the reactivity patterns, mechanism of reactions, and formation of supramolecular structures through hydrogen bonding and π-π interactions enrich our understanding of these compounds. An example is the investigation into the supramolecular synthon formation in the crystal structures of pyrazinecarboxylic acids, highlighting the role of hydrogen bonding in molecular assembly (Vishweshwar et al., 2002).
科学的研究の応用
Synthetic Methodologies and Chemical Reactions
- Formation of Carboxamide and Carboxylate Derivatives : Experiments involving the conversion of 1H-pyrazole-3-carboxylic acid to its corresponding carboxamides and carboxylates revealed efficient synthetic pathways, with good yields ranging from 66% to 95%. These reactions were facilitated by reactions with binucleophiles such as 1,2-diaminoethane and 1,2-diaminopropane, among others, under specific conditions (İ. Yıldırım, F. Kandemirli, Y. Akçamur, 2005).
- Novel Synthesis of Pyrazolo[3,4-b]pyridine Products : A novel method for synthesizing ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid was developed. This method offers a new approach to preparing N-fused heterocycle products (Aseyeh Ghaedi, G. Bardajee, A. Mirshokrayi, M. Mahdavi, A. Shafiee, T. Akbarzadeh, 2015).
Structural and Theoretical Studies
- Crystal Structure and Computational Analysis : Studies on the crystal structure and computational analysis of novel pyrazole derivatives provided insights into the molecular structure, thermodynamic properties, and theoretical calculations. This includes the synthesis and characterization of compounds such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs, offering a deeper understanding of their stability and potential chemical behaviors (Li-qun Shen, Su-Yu Huang, K. Diao, Fu-hou Lei, 2012).
Potential Applications
- Anticancer Potential : Research into organometallic complexes involving pyrazolo[3,4-b]pyridines highlighted their potential as cyclin-dependent kinase (Cdk) inhibitors. These compounds exhibit structure-activity relationships that suggest their utility in anticancer strategies, particularly through the inhibition of Cdks, which are crucial for cell cycle regulation (I. Stepanenko, M. Novak, Gerhard Mühlgassner, A. Roller, M. Hejl, V. Arion, M. Jakupec, B. Keppler, 2011).
特性
IUPAC Name |
1-methyl-3-(pyridin-2-ylcarbamoyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-15-6-7(11(17)18)9(14-15)10(16)13-8-4-2-3-5-12-8/h2-6H,1H3,(H,17,18)(H,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMYXIFILJEYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(2,4-dimethylphenoxy)butyl]piperidine](/img/structure/B4619299.png)
![ethyl 4-(3-phenylpropyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-piperidinecarboxylate](/img/structure/B4619301.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4619317.png)
![1-(2-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide](/img/structure/B4619323.png)
![5-chloro-2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4619331.png)

![N-allyl-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4619352.png)
![3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4619354.png)
![2-methyl-1-(4-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4619359.png)
![1-ethyl-4-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4619366.png)

![N'-butyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4619386.png)
![4-chloro-3-(5-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4619391.png)
